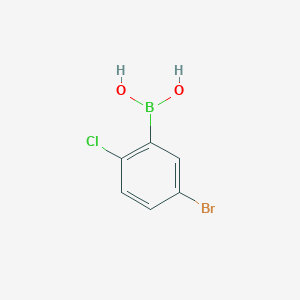
5-Bromo-2-chlorophenylboronic acid
Cat. No. B1372193
Key on ui cas rn:
774608-50-3
M. Wt: 235.27 g/mol
InChI Key: IWUGPRLLWXXECY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08680012B2
Procedure details


4-Bromo-1-chloro-2-iodobenzene (10.35 g, 33 mmol) is dissolved in anhydrous tetrahydrofuran (60 ml) and the solution is cooled to −75° C. under an atmosphere of argon. Isopropylmagnesium chloride (17.1 ml, 34 mmol, 2M solution in tetrahydrofuran) is added dropwise over 30 minutes, maintaining the internal temperature below −70° C. by external cooling. Once the addition is complete, the reaction mixture is stirred at approximately −70° C. for 30 minutes and then allowed to warm to room temperature and stirred for 1 hour. The reaction mixture is then cooled to −78° C. and trimethyl borate (7.3 ml, 65 mmol) is added dropwise. The mixture is stirred at −78° C. for 30 minutes and then the cooling bath is removed and the mixture stirred at room temperature for 1.5 hours. 2M Aqueous hydrochloric acid (30 ml) is added, and the crude product is then extracted with ethyl acetate. The organic phase is washed with water and brine, dried over anhydrous magnesium sulfate, filtered and the filtrate evaporated in vacuo. Trituration with hexane gives 5-bromo-2-chlorophenylboronic acid (6.16 g) as an off-white solid.




Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([Cl:8])=[C:4](I)[CH:3]=1.C([Mg]Cl)(C)C.[B:15](OC)([O:18]C)[O:16]C>O1CCCC1>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([Cl:8])=[C:4]([B:15]([OH:18])[OH:16])[CH:3]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10.35 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC(=C(C=C1)Cl)I
|
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Two
|
Name
|
|
|
Quantity
|
17.1 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)[Mg]Cl
|
Step Three
|
Name
|
|
|
Quantity
|
7.3 mL
|
|
Type
|
reactant
|
|
Smiles
|
B(OC)(OC)OC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-75 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the reaction mixture is stirred at approximately −70° C. for 30 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
maintaining the internal temperature below −70° C. by external cooling
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Once the addition
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to warm to room temperature
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred for 1 hour
|
|
Duration
|
1 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture is then cooled to −78° C.
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The mixture is stirred at −78° C. for 30 minutes
|
|
Duration
|
30 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the cooling bath is removed
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture stirred at room temperature for 1.5 hours
|
|
Duration
|
1.5 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
2M Aqueous hydrochloric acid (30 ml) is added
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the crude product is then extracted with ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic phase is washed with water and brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous magnesium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the filtrate evaporated in vacuo
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C=CC(=C(C1)B(O)O)Cl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 6.16 g | |
| YIELD: CALCULATEDPERCENTYIELD | 79.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
